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Cat. No.: B609681

For Researchers, Scientists, and Drug Development Professionals

NUC-3373, a novel phosphoramidate transformation of 5-fluorodeoxyuridine (FUDR), has been
developed to overcome the limitations of the widely used chemotherapy agent 5-fluorouracil (5-
FU). This guide provides a comprehensive comparison of NUC-3373 clinical trial data, offering
insights into its mechanism of action, safety profile, and efficacy in comparison to other cancer
therapies.

Mechanism of Action and Pharmacokinetic
Advantages

NUC-3373 is designed for more efficient conversion into the active anti-cancer metabolite,
fluorodeoxyuridine monophosphate (FUDR-MP), a potent inhibitor of thymidylate synthase
(TS).[1][2] TS is a critical enzyme for DNA synthesis and repair, and its inhibition leads to DNA
damage and cancer cell death.[1] Unlike 5-FU, NUC-3373's design bypasses the resistance
mechanisms associated with transport, activation, and breakdown of 5-FU.[3]

Preclinical studies in human colorectal cancer cell lines have demonstrated that NUC-3373
generates significantly higher intracellular levels of FUDR-MP compared to 5-FU, leading to
more potent and sustained TS inhibition.[2][4] This enhanced intracellular concentration of the
active metabolite is a key differentiator from 5-FU.[2] Furthermore, NUC-3373 reduces the
generation of toxic metabolites such as FUTP and FBAL, which are associated with common 5-
FU-related toxicities.[3][5]
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One of the significant advantages of NUC-3373 is its improved pharmacokinetic profile. It has a
longer plasma half-life of approximately 10 hours compared to 8-14 minutes for 5-FU.[1][3] This
allows for a much shorter infusion time of 2 hours, compared to the 46-hour infusion often
required for 5-FU.[1][2]

Signaling Pathway and Mechanism of Action
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Caption: Intracellular activation of NUC-3373 and its inhibitory effect on the DNA synthesis

pathway.

Clinical Trial Data Summary

NUC-3373 has been evaluated in several clinical trials, both as a monotherapy and in

combination with other anti-cancer agents. The following tables summarize the key findings

from these studies.

Parameter

Details

Study Design

Phase |, open-label, dose-escalation study.[6]

Patient Population

59 patients with advanced solid tumors
refractory to standard therapy.[6] A median of 3
prior lines of treatment had been received, and
74% were previously exposed to

fluoropyrimidines.[6]

Dosing

Intravenous infusion on Days 1, 8, 15, and 22 or

Days 1 and 15 of 28-day cycles.[6]

Maximum Tolerated Dose (MTD) /
Recommended Phase Il Dose (RP2D)

2500 mg/m?2 weekly.[6]

Best overall response was stable disease with

Efficacy prolonged progression-free survival.[6]
Well-tolerated in a heavily pre-treated
population.[6] The most common Grade 3
treatment-related adverse event was raised
transaminases, occurring in less than 10% of
Safety

patients.[6] Four dose-limiting toxicities were
observed: two Grade 3 transaminitis, one Grade
2 headache, and one Grade 3 transient

hypotension.[6]
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Table 2: NUC-3373 in Combination with Standard
0 ie< in Cal LC (NuTide:302)

Parameter Details

Phase Ib, 3-part study in patients with advanced
] colorectal cancer (CRC) who have relapsed
Study Design o o o
after =2 prior lines of fluoropyrimidine-containing

therapies.[3]

Part 1: NUC-3373 with or without leucovorin
(LV).[3] Part 2: NUC-3373 + LV with either
oxaliplatin (NUFOX) or irinotecan (NUFIRI).[3]
Part 3: NUFOX or NUFIRI in combination with
biologics targeting VEGF and EGFR pathways.

[3]

Treatment Arms

Patient Population 36 patients treated in Part 1.[3]

Clinical activity observed, including tumor
shrinkage and disease stabilization for up to 5
months in heavily pre-treated patients.[3] One
fluoropyrimidine-refractory patient had a 28%
reduction in target lesions and stable disease for
Efficacy 5 months.[3] In second-line CRC patients
receiving NUFIRI-bevacizumab or NUFOX-
bevacizumab, promising anti-tumor activity was
seen, with several patients achieving longer
progression-free survival compared to their first-

line 5-FU-based therapy.

Favorable safety profile. No neutropenia or

hand-foot syndrome of any grade, and no
Safety ] -

diarrhea or mucositis above Grade 2 was

observed.[3]

Table 3: NUC-3373 in Combination with Pembrolizumab
or Docetaxel (NuTide:303)
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Parameter

Details

Study Design

Phase 1b/2 modular study.[7]

Treatment Arms

Module 1: NUC-3373 + pembrolizumab in
patients with advanced solid tumors who had
exhausted standard treatment options and were
previously treated with PD-1 inhibitors. Module
2: NUC-3373 + docetaxel in patients with lung

cancer.

Patient Population

Module 1: 12 patients.

Efficacy (Module 1)

Objective response rate of 22% and a disease
control rate of 67% in the efficacy evaluable
population.[8] A patient with urothelial bladder
cancer had a 100% reduction in target lesion
size and remained on treatment for over 15
months. A patient with metastatic melanoma
resistant to prior pembrolizumab had an 81%
reduction in target lesions and remained

progression-free at 23 months.

Safety (Module 1)

The combination was generally well-tolerated.

Table 4: Discontinued Study - NUC-3373 in Second-Line
Colorectal Cancer (NuTide:323)
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Parameter

Details

Study Design

Phase 2, open-label, randomized dose/schedule

optimization study.[9]

Treatment Arms

NUC-3373 + leucovorin + irinotecan +
bevacizumab (once-weekly or twice-weekly
NUC-3373 schedule) vs. FOLFIRI +

bevacizumab.[9]

Patient Population

Patients with unresectable metastatic colorectal

cancer.[9]

The study was discontinued following a

preplanned analysis, as the combination was

Outcome ) ) )
not likely to meet the primary endpoint of
progression-free survival.[9]
The regimen displayed a favorable safety
profile, with only 12 out of 175 patients
Safety

discontinuing treatment due to adverse effects.

[9]

Experimental Protocols

In Vitro Comparison of NUC-3373 and 5-FU

The in vitro studies aimed to elucidate the cellular and molecular mechanisms of NUC-3373

compared to 5-FU.[2]

e Cell Lines: Human colorectal cancer cell lines HCT116 and SW480 were utilized.[2][10]

o Treatment: Cells were treated with sub-IC50 doses of NUC-3373 or 5-FU.[2][10]

e Analysis:

o Intracellular Activation: Measured by liquid chromatography-mass spectrometry (LC-MS)
to quantify the levels of FUDR-MP and other metabolites.[2][10]
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o Thymidylate Synthase (TS) Inhibition: Western blot was performed to determine the
binding of FUDR-MP to TS.[2][10]

o DNA Damage: Assessed by western blot.[2][10]
o Cell Cycle Analysis: Performed using flow cytometry.[4]

o Rescue Experiments: The cytotoxicity of NUC-3373 and 5-FU was assessed with the
concurrent addition of exogenous thymidine or uridine.[2][10]

The results confirmed that NUC-3373 generates more FUDR-MP, leading to more potent TS
inhibition and DNA damage compared to 5-FU.[2][10] The cytotoxic effects of NUC-3373 were
rescued by thymidine, supporting its primary mechanism of DNA-directed damage, while 5-FU
cytotoxicity was reversed by uridine, consistent with its RNA-related toxicities.[2][10]

Experimental Workflow

In Vitro Comparative Experimental Workflow: NUC-3373 vs. 5-FU

Colorectal Cancer Cell Lines
(HCT116, SW480)

Treatment with sub-IC50 doses of

NUC-3373 or 5-FU

Cell Harvesting at
Specific Time-points

LC-MS Western Blot Flow Cytometry Rescue Experiments
(Metabolite Quantification) (TS Binding, DNA Damage) (Cell Cycle Analysis) (Thymidine/Uridine)
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Caption: Workflow for the in vitro comparison of NUC-3373 and 5-FU in colorectal cancer cell

lines.

Immunomodulatory Effects

Beyond its direct cytotoxic effects, NUC-3373 has been shown to have immunomodulatory
properties.[1] It can increase the expression of MHC Class 2 molecules and lead to the release
of damage-associated molecular patterns (DAMPSs) such as calreticulin (CRT), high mobility
group box 1 (HMGB1), and ATP in cancer cells.[1] These effects can potentiate an immune
response against the tumor.[1] Preclinical data also indicate that NUC-3373 enhances the
activation of natural killer (NK) cells and, in combination with a PD-1 inhibitor, enhances tumor
cell death by activating lymphocytes.

Logical Relationship of NUC-3373's Advantages

Logical Flow of NUC-3373's Therapeutic Advantages

Bypasses 5-FU ghe acellula ower Levels o Improved Pharmacokinetics
Resistance Mechanisms DR-MP Leve 0 etabolite P, FBA (Longer Half-life)
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Caption: The relationship between NUC-3373's design and its potential clinical benefits over 5-
FU.

Conclusion

NUC-3373 represents a promising evolution of fluoropyrimidine-based chemotherapy. Its
design as a phosphoramidate ProTide of FUDR leads to a more efficient generation of the
active anti-cancer metabolite FUDR-MP, resulting in more potent thymidylate synthase
inhibition. This, combined with a reduction in toxic metabolites, contributes to a more favorable
safety profile and a more convenient administration schedule compared to 5-FU. Clinical data,
particularly in combination with other agents, have shown encouraging signals of anti-cancer
activity in heavily pre-treated patient populations. While the discontinuation of the NuTide:323
study highlights the challenges in developing new therapies for complex diseases like
colorectal cancer, ongoing studies continue to explore the potential of NUC-3373 in various
cancer types and therapeutic combinations. The immunomodulatory properties of NUC-3373
further broaden its potential clinical utility, particularly in the context of immuno-oncology.
Continued research is warranted to fully define the role of NUC-3373 in the evolving landscape
of cancer treatment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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